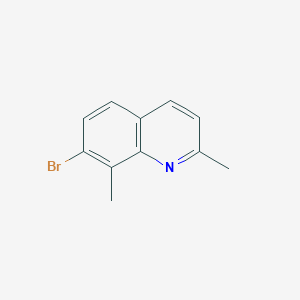

7-Bromo-2,8-dimethylquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-3-4-9-5-6-10(12)8(2)11(9)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDJLDMULIKQQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670998 | |

| Record name | 7-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-33-9 | |

| Record name | 7-Bromo-2,8-dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189106-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Bromo-2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,8-dimethylquinoline

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 7-Bromo-2,8-dimethylquinoline (CAS No: 1189106-33-9), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science.[1] While experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and established analytical methodologies to present a robust profile. The guide details a plausible synthetic route, outlines protocols for experimental determination of key properties, and provides an expert analysis of expected spectroscopic characteristics. This document is intended to serve as a foundational resource for scientists and professionals engaged in drug discovery and development, enabling a deeper understanding of this compound's behavior and potential applications.

Introduction and Molecular Overview

This compound is a derivative of quinoline, a heterocyclic aromatic compound where a benzene ring is fused to a pyridine ring. The structure is further substituted with a bromine atom at the 7-position and two methyl groups at the 2- and 8-positions. The presence of the bromine atom, a lipophilic halogen, and the quinoline core, a scaffold known for a wide range of biological activities, makes this compound a person of interest for further investigation.[2] Understanding its physicochemical properties is a critical first step in elucidating its structure-activity relationship (SAR) and assessing its potential as a lead compound in drug development.

The molecular structure dictates the compound's properties. The aromatic system influences its thermal stability and spectroscopic behavior, while the bromine and methyl substituents will significantly impact its solubility, lipophilicity, and metabolic profile.

Core Physicochemical Properties

A summary of the core physicochemical properties of this compound is presented below. It is important to note that while the molecular formula and weight are definitive, other parameters are predicted or based on empirical data from similar compounds due to a lack of published experimental values for this specific molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| CAS Number | 1189106-33-9 | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Melting Point | Data not available; requires experimental determination | |

| Boiling Point | Data not available; likely high due to aromatic structure | |

| Solubility | Predicted to be poorly soluble in water, soluble in organic solvents | General knowledge |

| Predicted XlogP | 3.6 | [3] |

Synthesis and Purification

A plausible and well-established method for the synthesis of the quinoline core is the Doebner-von Miller reaction .[4][5][6] This acid-catalyzed reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[4][6] For this compound, a potential synthetic pathway would involve the reaction of 3-bromo-2-methylaniline with crotonaldehyde.

Plausible Synthetic Pathway: Doebner-von Miller Reaction

-

Reaction Setup: 3-bromo-2-methylaniline is dissolved in an acidic medium, typically aqueous hydrochloric acid, and heated to reflux.[7]

-

Addition of Carbonyl: A solution of crotonaldehyde (an α,β-unsaturated aldehyde) is added dropwise to the refluxing aniline solution.[7] The acidic environment catalyzes the 1,4-addition of the aniline to the crotonaldehyde.

-

Cyclization and Dehydration: The intermediate undergoes an acid-catalyzed intramolecular electrophilic substitution, followed by dehydration to form a dihydroquinoline.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to the aromatic this compound. An oxidizing agent, which can be generated in situ or added separately, is required for this final step.[7]

-

Workup and Purification: The reaction mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent.[7] Purification is typically achieved through column chromatography or recrystallization.

Caption: Plausible synthesis workflow for this compound.

Experimental Determination of Physicochemical Properties

For novel compounds like this compound, experimental determination of properties is crucial for validation and further studies. Below are standard, field-proven protocols for measuring key parameters.

Melting Point Determination

The melting point is a fundamental property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.[8]

Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[9]

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9]

-

Measurement: The capillary tube is placed in a calibrated melting point apparatus.[8]

-

Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.[8][9]

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.

Solubility Profiling

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.[10][11] Both thermodynamic and kinetic solubility are often determined.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Sample Preparation: An excess amount of solid this compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline, ethanol, DMSO).[12]

-

Equilibration: The vials are sealed and agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: The samples are allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[10] A calibration curve with known concentrations is used for accurate quantification.

Caption: General workflow for physicochemical characterization.

Spectroscopic and Spectrometric Analysis

Spectroscopic analysis is essential for structural elucidation and confirmation. The following sections describe the expected spectral features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring and the protons of the two methyl groups. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The two methyl groups at the C2 and C8 positions are expected to appear as sharp singlet signals in the upfield region (typically δ 2.5-3.0 ppm).[2]

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm range. The carbon atom attached to the bromine (C7) will be influenced by the halogen's electronegativity and heavy atom effect. The methyl carbons will appear at the most upfield region of the spectrum (typically δ 15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the spectrum is expected to be dominated by:

-

Aromatic C-H stretching: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline ring system.[13][14]

-

C-N stretching: Bands in the 1350-1250 cm⁻¹ region.[13]

-

C-H bending: Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

-

C-Br stretching: A band in the far-infrared region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature will be the presence of a second peak at M+2 with nearly equal intensity. This characteristic M/M+2 isotopic pattern is a definitive indicator of the presence of a single bromine atom, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[15]

-

Fragmentation: The fragmentation pattern would likely involve the loss of a methyl group (M-15) or the bromine atom. Further fragmentation of the quinoline ring would also be observed.

Conclusion

This technical guide has provided a detailed physicochemical profile of this compound. By integrating predicted data with established experimental protocols and spectroscopic principles, this document serves as a valuable resource for researchers. The plausible synthesis via the Doebner-von Miller reaction, coupled with detailed methods for determining melting point and solubility, provides a practical framework for laboratory investigation. The expected spectroscopic signatures outlined herein will be crucial for structural confirmation. This foundational knowledge is essential for any future exploration of this compound's potential in drug discovery and materials science.

References

- 1. scbt.com [scbt.com]

- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C11H10BrN) [pubchemlite.lcsb.uni.lu]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. medpharma12.com [medpharma12.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-2,8-dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of 7-Bromo-2,8-dimethylquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document explores three primary synthetic strategies: the Doebner-von Miller reaction, the Combes synthesis, and a multi-step approach involving the Gould-Jacobs reaction followed by deoxygenation. A critical analysis of regioselectivity, detailed reaction mechanisms, and step-by-step experimental protocols are provided to offer a practical and scientifically rigorous resource for researchers in the field.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials. Their diverse biological activities, including antimalarial, antibacterial, and anticancer properties, have driven extensive research into novel synthetic methodologies. The targeted synthesis of specifically substituted quinolines, such as this compound, is crucial for the development of new chemical entities with tailored properties. This guide focuses on the synthesis of this specific molecule, providing a detailed examination of plausible synthetic routes and their underlying chemical principles.

Strategic Approaches to the Quinoline Core

The synthesis of the this compound scaffold can be approached through several established methods for quinoline ring formation. The choice of strategy is often dictated by the availability of starting materials, desired substitution pattern, and regiochemical control. This guide will focus on three principal pathways, each commencing from the key intermediate, 3-Bromo-2-methylaniline .

Synthesis of the Key Starting Material: 3-Bromo-2-methylaniline

The successful synthesis of this compound via the proposed pathways is contingent on the availability of 3-Bromo-2-methylaniline. This intermediate can be efficiently prepared from 2-methylaniline through a bromination reaction.[1]

Experimental Protocol: Synthesis of 3-Bromo-2-methylaniline [1]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-methylaniline in a proper solvent.

-

Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or bromine, to the solution while maintaining a controlled temperature to prevent over-bromination. The reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is worked up by washing with a basic solution to neutralize any acid formed. The organic layer is then separated, dried, and concentrated.

-

Purification: The crude product is purified by column chromatography or distillation to yield pure 3-Bromo-2-methylaniline.

Pathway I: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[2][3] To achieve the desired 2,8-dimethyl substitution pattern on the quinoline ring, methyl vinyl ketone is the appropriate α,β-unsaturated carbonyl reactant.

Proposed Synthesis of this compound via Doebner-von Miller Reaction

The reaction of 3-Bromo-2-methylaniline with methyl vinyl ketone in the presence of a strong acid (e.g., hydrochloric acid or sulfuric acid) is proposed to yield this compound.

Reaction Scheme:

Caption: Doebner-von Miller synthesis of this compound.

Mechanism of the Doebner-von Miller Reaction

The mechanism of the Doebner-von Miller reaction is complex and has been a subject of debate.[3] A generally accepted pathway involves the following key steps:

-

Michael Addition: The reaction initiates with a Michael-type conjugate addition of the aniline (3-Bromo-2-methylaniline) to the α,β-unsaturated ketone (methyl vinyl ketone).[4]

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic cyclization onto the aniline ring.

-

Dehydration and Oxidation: Subsequent dehydration and oxidation lead to the formation of the aromatic quinoline ring.

Regioselectivity: The cyclization step is directed by the substituents on the aniline ring. The methyl group is an ortho,para-directing activator, while the bromo group is an ortho,para-directing deactivator. In 3-bromo-2-methylaniline, the position para to the strongly activating amino group and ortho to the methyl group is sterically hindered. The alternative ortho position to the amino group is also adjacent to the bromo substituent. Therefore, cyclization is expected to occur at the less hindered position para to the amino group, leading to the desired 7-bromo substitution pattern.

Pathway II: The Combes Synthesis

The Combes synthesis offers an alternative route to substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] For the synthesis of this compound, pentane-2,4-dione (acetylacetone) is the required β-diketone.

Proposed Synthesis of this compound via Combes Synthesis

The reaction between 3-Bromo-2-methylaniline and pentane-2,4-dione in the presence of a strong acid, typically concentrated sulfuric acid, is expected to produce this compound.[6]

Reaction Scheme:

References

- 1. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

starting materials for 7-Bromo-2,8-dimethylquinoline synthesis

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,8-dimethylquinoline

Executive Summary

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a heterocyclic compound of interest for researchers and professionals in drug development. The quinoline scaffold is a privileged structure in medicinal chemistry, and its substituted derivatives are integral to numerous therapeutic agents. This document details the most logical and efficient synthetic pathway, commencing from readily available starting materials. The primary focus is on the Doebner-von Miller reaction, a robust and classic method for quinoline synthesis. The guide offers a retrosynthetic analysis, detailed experimental protocols for key intermediates and the final product, quantitative data summaries, and mechanistic visualizations to ensure scientific integrity and practical applicability.

Introduction to the Quinoline Scaffold

Quinolines are nitrogen-containing heterocyclic aromatic compounds that form the core structure of a wide array of natural products, pharmaceuticals, and functional materials. The quinoline ring system is particularly significant in medicinal chemistry, featuring prominently in drugs with antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] The specific substitution pattern on the quinoline core dictates its biological activity and physicochemical properties. The target molecule, this compound, incorporates a bromine atom and two methyl groups, making it a valuable intermediate for further functionalization and the development of novel bioactive compounds.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound points towards the Doebner-von Miller reaction as a highly effective synthetic strategy. This approach constructs the quinoline ring in a single, acid-catalyzed step from an aniline derivative and an α,β-unsaturated carbonyl compound.

The disconnection cleaves the bonds formed during the cyclization, revealing the key precursors: an appropriately substituted aniline and a three-carbon component that will form part of the new heterocyclic ring.

References

CAS number and molecular structure of 7-Bromo-2,8-dimethylquinoline

An In-depth Technical Guide to 7-Bromo-2,8-dimethylquinoline: Synthesis, Characterization, and Therapeutic Potential

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with the quinoline scaffold being a particularly privileged structure. Its presence in a wide array of natural products and synthetic pharmaceuticals, most notably the anti-malarial drug quinine, has cemented its importance in drug discovery. This guide focuses on a specific, functionalized derivative: This compound . The strategic placement of a bromine atom and two methyl groups on the quinoline core creates a molecule with unique electronic and steric properties, positioning it as a valuable intermediate for chemical synthesis and a promising scaffold for the development of novel therapeutic agents.

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will provide an in-depth exploration of the compound's identity, a plausible and detailed synthetic pathway, predicted analytical characteristics, and a discussion of its potential applications, particularly in the realm of oncology, grounded in the established bioactivity of related brominated quinolines.

Compound Identification and Physicochemical Properties

Precise identification is the first step in any rigorous scientific investigation. This compound is a distinct chemical entity with the following identifiers and predicted properties.

| Property | Value | Source(s) |

| CAS Number | 1189106-33-9, 1261732-11-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀BrN | [1] |

| Molecular Weight | 236.11 g/mol | [1] |

| Canonical SMILES | CC1=NC2=C(C=C1)C=CC(=C2C)Br | [3] |

| InChIKey | AQDJLDMULIKQQR-UHFFFAOYSA-N | [3] |

| Predicted XlogP | 3.6 | [3] |

| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |

| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, Chloroform, and Methanol | Inferred from structural properties |

Proposed Synthesis: A Modified Combes Quinoline Synthesis

While specific literature detailing the synthesis of this compound is scarce, a robust and logical pathway can be designed based on the classic Combes quinoline synthesis . This acid-catalyzed condensation of an aniline with a β-diketone provides an efficient route to substituted quinolines.[4]

The proposed synthesis involves the reaction of 3-Bromo-2-methylaniline with acetylacetone (2,4-pentanedione) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid (PPA).

Experimental Protocol

Materials:

-

3-Bromo-2-methylaniline

-

Acetylacetone (2,4-pentanedione)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Bromo-2-methylaniline (1.0 eq).

-

Reagent Addition: Slowly add acetylacetone (1.1 eq) to the flask.

-

Catalyst Addition: Cool the mixture in an ice bath. Cautiously and slowly, add concentrated sulfuric acid (or PPA) to the reaction mixture while stirring. The addition is exothermic.

-

Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Perform this step in a fume hood as CO₂ gas will evolve.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Mechanism of the Combes Synthesis

The reaction proceeds through a well-established mechanism involving three main stages:[5][6]

-

Enamine Formation: The aniline nitrogen performs a nucleophilic attack on one of the carbonyls of acetylacetone, followed by dehydration to form an enamine intermediate.

-

Protonation and Cyclization: The acid catalyst protonates the remaining carbonyl group, activating it for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the activated carbonyl, leading to cyclization.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic quinoline ring system.

Caption: Proposed workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic analysis is essential for structural confirmation. While experimental data is not publicly available, a reliable prediction can be made based on the analysis of structurally similar quinolines.[2][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electron-donating methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| H-3 | ~7.2-7.4 | Doublet (d) | Located on the pyridine ring, coupled to H-4. |

| H-4 | ~7.9-8.1 | Doublet (d) | Deshielded due to proximity to the nitrogen atom, coupled to H-3. |

| H-5 | ~7.6-7.8 | Doublet (d) | Part of the benzene ring, coupled to H-6. |

| H-6 | ~7.4-7.6 | Doublet (d) | Coupled to H-5. Shift influenced by the bromine at C-7. |

| C2-CH₃ | ~2.6-2.8 | Singlet (s) | Methyl group attached to the electron-deficient pyridine ring. |

| C8-CH₃ | ~2.7-2.9 | Singlet (s) | Methyl group on the benzene ring, deshielded by peri-interaction with nitrogen. |

Note: Spectra are predicted in CDCl₃ with TMS as an internal standard.

¹³C NMR Spectroscopy

The carbon spectrum will complement the proton data, with quaternary carbons and carbons bearing bromine showing characteristic shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-2 | ~158-160 | Bearing a methyl group and adjacent to nitrogen. |

| C-3 | ~121-123 | CH carbon in the pyridine ring. |

| C-4 | ~135-137 | CH carbon in the pyridine ring. |

| C-4a | ~126-128 | Quaternary carbon at the ring junction. |

| C-5 | ~128-130 | CH carbon in the benzene ring. |

| C-6 | ~126-128 | CH carbon in the benzene ring. |

| C-7 | ~120-122 | Carbon bearing the bromine atom. |

| C-8 | ~136-138 | Carbon bearing a methyl group. |

| C-8a | ~147-149 | Quaternary carbon at the ring junction, adjacent to nitrogen. |

| C2-CH₃ | ~24-26 | Methyl carbon. |

| C8-CH₃ | ~17-19 | Methyl carbon. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

-

IR: Key absorption bands are expected for C=N stretching (~1600 cm⁻¹), C=C aromatic stretching (~1500-1580 cm⁻¹), and C-H stretching (~3000-3100 cm⁻¹ for aromatic, ~2850-2960 cm⁻¹ for methyl). A strong C-Br stretching band would appear in the fingerprint region.

-

MS: The mass spectrum should show a characteristic molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is the isotopic signature of a bromine-containing compound.

Reactivity and Potential Applications in Drug Development

The true value of this compound for researchers lies in its potential as a versatile building block and a pharmacophore scaffold.

Chemical Reactivity

The molecule possesses several reactive sites that can be exploited for further chemical modification:

-

C-7 Bromine Atom: This is the most versatile handle. It is primed for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the straightforward introduction of diverse aryl, alkyl, or amino substituents, enabling the rapid generation of compound libraries for screening.

-

Methyl Groups: The methyl group at C-2, being adjacent to the nitrogen, has slightly acidic protons and can be a site for condensation reactions after activation.

-

Quinoline Nitrogen: The basic nitrogen atom can be quaternized or N-oxidized to modulate the electronic properties and solubility of the molecule.

Potential as an Anticancer Agent Scaffold

The quinoline core is a well-established pharmacophore in oncology. Numerous derivatives have been developed as kinase inhibitors. The substitution pattern of this compound makes it an intriguing candidate for developing new anticancer agents.

Halogenated quinolines, in particular, have demonstrated a wide range of biological activities.[8] Studies on structurally related compounds like 7-bromo-4-chloro-8-methylquinoline suggest that such scaffolds can be used to develop inhibitors of critical cancer-related signaling pathways.[9] These pathways, often dysregulated in cancer, control cell proliferation, survival, angiogenesis, and metastasis.

Potential molecular targets include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors, including lung and colon cancer.[9]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the process by which tumors form new blood vessels.[9]

-

PI3K/Akt/mTOR Pathway: A central signaling node that regulates cell growth, proliferation, and survival.[9]

The development strategy would involve using the C-7 bromine as a synthetic handle to introduce various functional groups designed to interact with the ATP-binding pocket of these kinases. The 2- and 8-methyl groups provide steric bulk and can be optimized to enhance binding affinity and selectivity.

Caption: Role of quinoline derivatives as kinase inhibitors in cancer therapy.

Safety and Handling

As a halogenated aromatic amine derivative, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound, while not extensively studied, represents a molecule of significant potential for the chemical and pharmaceutical sciences. Its well-defined structure, accessible synthetic route via the Combes synthesis, and versatile reactive handles make it an ideal intermediate for organic synthesis. More importantly, its structural analogy to known bioactive quinolines positions it as a promising scaffold for the discovery of new drugs, particularly in the field of oncology. This guide provides the foundational knowledge—from synthesis to potential application—to empower researchers to unlock the full potential of this intriguing heterocyclic compound.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]

- 6. youtube.com [youtube.com]

- 7. 8-Methylquinoline(611-32-5) 1H NMR spectrum [chemicalbook.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Potential of Brominated Quinolines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of bromine atoms to this versatile core has been shown to significantly modulate and enhance a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the current understanding of brominated quinoline derivatives, focusing on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their synthesis and evaluation, empowering researchers to explore the full therapeutic potential of this promising class of compounds.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Brominated quinoline derivatives have emerged as a significant area of interest in oncology research, demonstrating potent cytotoxic effects against a variety of cancer cell lines.[1][2] Their anticancer activity is often multifaceted, involving the induction of programmed cell death (apoptosis) and the inhibition of key enzymes essential for cancer cell proliferation.[1][2]

Mechanism of Action: Inducing Apoptosis and Inhibiting Topoisomerase

A primary mechanism by which brominated quinolines exert their anticancer effects is through the induction of apoptosis.[1] Studies have shown that certain brominated quinoline derivatives can trigger both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a cascade of caspases, the executioner enzymes of apoptosis.

Several brominated quinoline derivatives have also been identified as potent inhibitors of topoisomerase enzymes, particularly topoisomerase I and II.[1][3] These enzymes are crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately, cell death.[4][5][6] This mechanism is a well-established strategy in cancer chemotherapy.[5]

Structure-Activity Relationship (SAR)

The position and number of bromine substituents on the quinoline ring play a crucial role in determining the anticancer potency. For instance, studies have indicated that bromination at positions 5 and 7 of the quinoline ring can significantly enhance cytotoxic activity.[1] Furthermore, the presence of other functional groups in conjunction with bromine can lead to synergistic effects. For example, the introduction of a nitro group at the C-5 position of 6,8-dibromoquinoline has been shown to amplify antiproliferative effects.[1]

Quantitative Data: Cytotoxicity of Brominated Quinoline Derivatives

The following table summarizes the in vitro cytotoxic activity of selected brominated quinoline derivatives against various cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound ID/Name | Cancer Cell Line | IC50 (µM) | Reference |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) | C6 (glioma) | 15.4 | [1] |

| HeLa (cervical) | 26.4 | [1] | |

| HT29 (colon) | 15.0 | [1] | |

| 6,8-dibromo-5-nitroquinoline (17) | C6 (glioma) | 50.0 | [1] |

| HT29 (colon) | 26.2 | [1] | |

| HeLa (cervical) | 24.1 | [1] | |

| 6,8-dibromo-4(3H)quinazolinone derivative XIIIb | MCF-7 (breast) | 1.7 µg/mL | [7] |

| 6,8-dibromo-4(3H)quinazolinone derivative IX | MCF-7 (breast) | 1.8 µg/mL | [7] |

| 6-Bromo-5-nitroquinoline (4) | HT29 (colon) | Lower than 5-FU | [7] |

Experimental Protocols

The synthesis of brominated quinoline derivatives can be achieved through various methods, with direct bromination using molecular bromine being a common approach.[8][9]

Example: Synthesis of 5,7-dibromo-8-methoxyquinoline [9]

-

Dissolve 5,7-dibromoquinolin-8-ol in a solution of NaOH.

-

Add dimethyl sulfate to the solution and stir at room temperature.

-

Monitor the reaction until the color of the mixture changes (approximately 2 hours).

-

Dissolve the resulting solid in chloroform.

-

Purify the product using a short alumina column eluted with a mixture of ethyl acetate and hexane.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7]

Step-by-Step Protocol: [7]

-

Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the brominated quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Workflow for In Vitro Cytotoxicity Screening

Caption: General workflow for in vitro cytotoxicity screening.

Potential Apoptosis Induction Pathway by a Brominated Quinoline Derivative

Caption: Simplified diagram of a potential apoptosis induction pathway.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Brominated quinoline derivatives have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11][12]

Mechanism of Action: Targeting Essential Cellular Processes

The antimicrobial mechanism of quinoline derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[3][6][13] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them excellent targets for antibacterial agents. By inhibiting these enzymes, brominated quinolines disrupt critical cellular processes, leading to bacterial cell death.

Structure-Activity Relationship (SAR)

The antimicrobial efficacy of brominated quinolines is influenced by the substitution pattern. For example, the introduction of thiobenzyl and thiobenzoyl substitutions has been shown to be more effective than reference drugs against certain bacterial strains.[10] The presence of a benzyl group at the R1 position has been found to be potent against E. faecalis, M. luteus, and B. subtilis.[10]

Quantitative Data: Antimicrobial Activity of Brominated Quinoline Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected brominated quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Name | Microorganism | MIC (µg/mL) | Reference |

| Quinolinium bromine derivative with thiobenzyl substitution | E. faecalis | 0.5 | [10] |

| M. luteus | 0.5 | [10] | |

| B. subtilis | 0.5 | [10] | |

| Quinolinequinone (QQ7) | C. albicans | 4.88 | [11] |

| Quinolinequinone (QQ8) | C. albicans | 4.88 | [11] |

| Quinolinequinone (QQ1) | S. aureus | 1.22 | [11] |

| Quinolinequinone (QQ5) | S. aureus | 1.22 | [11] |

| Quinolinequinone (QQ6) | S. aureus | 1.22 | [11] |

Experimental Protocols

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the brominated quinoline derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under suitable conditions for microbial growth.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity).

Workflow for Broth Microdilution Susceptibility Test

Caption: Experimental workflow for the broth microdilution susceptibility test.

Antiviral and Neuroprotective Potential: Emerging Frontiers

While the anticancer and antimicrobial activities of brominated quinolines are well-documented, their potential as antiviral and neuroprotective agents is an emerging area of research.

Antiviral Activity

Quinoline derivatives, in general, have shown promise as antiviral agents against a range of viruses, including Dengue virus, HIV, and influenza virus.[14][15][16][17][18] The mechanism of action can vary depending on the virus and the specific derivative, but may involve inhibition of viral replication at different stages. For instance, some quinoline derivatives have been shown to impair the accumulation of viral envelope glycoprotein in cells infected with Dengue virus.[14][16] While research specifically focusing on brominated quinolines in virology is still developing, the existing data on the broader quinoline class suggests that bromination could be a viable strategy to enhance antiviral potency.

Neuroprotective Effects

Quinoline derivatives are also being investigated for their neuroprotective properties, with potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.[19][20][21][22][23] Their mechanisms of action in this context are often multifactorial, involving antioxidant, anti-inflammatory, and enzyme-inhibiting activities.[19][20][21][22][23] For example, some quinoline derivatives are being explored as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes that are key targets in the treatment of Alzheimer's and Parkinson's diseases, respectively.[21][22] The introduction of bromine atoms could potentially enhance the lipophilicity of these compounds, facilitating their ability to cross the blood-brain barrier and exert their neuroprotective effects.

Conclusion and Future Directions

Brominated quinoline derivatives represent a highly versatile and promising scaffold in medicinal chemistry. Their well-established anticancer and antimicrobial activities, coupled with their emerging potential as antiviral and neuroprotective agents, make them a compelling subject for further investigation. The ability to fine-tune their biological properties through strategic bromination and the introduction of other functional groups offers a powerful tool for the development of novel therapeutics. Future research should focus on elucidating the specific molecular targets and signaling pathways of brominated quinolines in different disease contexts, as well as on optimizing their pharmacokinetic and pharmacodynamic profiles to translate their in vitro potency into in vivo efficacy. The detailed experimental protocols and structure-activity relationship insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijmphs.com [ijmphs.com]

- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Topoisomerase Inhibitors, Topoisomerase I Inhibitors [ebrary.net]

- 6. The mechanism of inhibition of topoisomerase IV by quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline-based compounds as modulators of HIV transcription through NF-kappaB and Sp1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A quinoline compound inhibits the replication of dengue virus serotypes 1-4 in Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 20. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Technical Guide: Spectroscopic Characterization of 7-Bromo-2,8-dimethylquinoline

A Predictive Analysis of NMR and Mass Spectrometry Data for Researchers and Drug Development Professionals

Introduction

7-Bromo-2,8-dimethylquinoline is a substituted quinoline derivative. The quinoline scaffold is a significant heterocyclic motif present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The precise structural elucidation of novel quinoline derivatives is a cornerstone of drug discovery and development, ensuring the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for this purpose.

This technical guide provides an in-depth, predictive analysis of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. By explaining the causal relationships between the molecular structure and the predicted spectral features, this document serves as a practical reference for researchers engaged in the synthesis, characterization, and application of substituted quinolines. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and computational prediction tools, offering a robust framework for experimental data validation.[2][3]

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms within a molecule. The predicted chemical shifts (δ) for this compound are influenced by the aromatic ring currents of the quinoline system, the electron-withdrawing effect of the bromine atom, and the electron-donating nature of the two methyl groups.

The predicted spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The protons on the pyridine ring (H-3 and H-4) and the benzene ring (H-5 and H-6) will exhibit characteristic chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.2 - 7.4 | Doublet (d) | JH3-H4 ≈ 8.5 Hz |

| H-4 | ~ 7.9 - 8.1 | Doublet (d) | JH4-H3 ≈ 8.5 Hz |

| H-5 | ~ 7.6 - 7.8 | Doublet (d) | JH5-H6 ≈ 8.8 Hz |

| H-6 | ~ 7.4 - 7.6 | Doublet (d) | JH6-H5 ≈ 8.8 Hz |

| 2-CH₃ | ~ 2.6 - 2.8 | Singlet (s) | N/A |

| 8-CH₃ | ~ 2.5 - 2.7 | Singlet (s) | N/A |

Rationale for Predictions:

-

Aromatic Protons (H-3, H-4, H-5, H-6): These protons reside on the aromatic quinoline core and are expected to resonate in the downfield region (typically 7-9 ppm) due to the deshielding effect of the ring current.[4]

-

H-3 and H-4: These protons on the pyridine ring form a coupled AX system, appearing as doublets. H-4 is typically further downfield than H-3 due to its proximity to the nitrogen atom.

-

H-5 and H-6: These protons on the carbocyclic ring also form an AX system. The bromine at position 7 will exert an electron-withdrawing inductive effect, deshielding the adjacent H-6. The methyl group at C-8 provides a slight shielding effect.

-

-

Methyl Protons (2-CH₃ and 8-CH₃): The two methyl groups are attached to the aromatic ring and are expected to appear as sharp singlets in the upfield region of the aromatic spectrum. Their chemical shifts are influenced by their position on the quinoline ring. The 2-CH₃ is adjacent to the nitrogen, which can influence its chemical environment.

Experimental Workflow: NMR Sample Preparation and Data Acquisition

References

An In-depth Technical Guide to the Solubility of 7-Bromo-2,8-dimethylquinoline in Common Laboratory Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 7-Bromo-2,8-dimethylquinoline. Given the limited availability of specific quantitative solubility data for this compound in public literature, this document emphasizes the foundational principles of solubility, predicted solubility profiles based on molecular structure, and a detailed, field-proven experimental protocol for the precise determination of its solubility in a range of common laboratory solvents. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis to facilitate the effective use of this compound.

Introduction: The Significance of Solubility in a Research Context

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in numerous scientific disciplines, particularly in drug discovery and development. For a compound like this compound, a substituted quinoline derivative, understanding its solubility is paramount for a variety of applications including:

-

Reaction Chemistry: Ensuring the compound is sufficiently soluble in a reaction solvent is crucial for achieving optimal reaction kinetics and yield.

-

Purification: Solubility differences are the cornerstone of purification techniques such as recrystallization and chromatography.[1]

-

Biological Screening: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent to assess its biological activity. Poor solubility can lead to inaccurate results and hinder the evaluation of a potential drug candidate.

-

Formulation Development: In the pharmaceutical industry, formulating a drug with appropriate solubility is essential for achieving desired bioavailability and therapeutic efficacy.

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide array of biological activities.[2][3] The introduction of a bromine atom and two methyl groups to the quinoline scaffold in this compound significantly influences its physicochemical properties, including its solubility.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[4] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Molecular Structure Analysis of this compound:

-

Quinoline Core: The quinoline ring system is aromatic and contains a nitrogen atom, making it a weakly basic and moderately polar structure.[2][5]

-

Bromo Group: The bromine atom is an electron-withdrawing group that adds to the molecular weight and can participate in halogen bonding, potentially influencing interactions with specific solvents.

-

Methyl Groups: The two methyl groups are nonpolar and increase the lipophilicity (fat-solubility) of the molecule.

Based on this structure, this compound is expected to be a largely nonpolar to moderately polar molecule. Its predicted XlogP value, a measure of lipophilicity, further supports this assessment.[6] Therefore, it is anticipated to exhibit good solubility in a range of organic solvents and limited solubility in water.

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound in a selection of common laboratory solvents, categorized by their polarity.

| Solvent Category | Solvent Examples | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The nonpolar hydrocarbon backbone of these solvents will effectively solvate the nonpolar regions of the this compound molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High | These solvents possess a dipole moment and can engage in dipole-dipole interactions with the polar quinoline core, while also being able to solvate the nonpolar methyl groups. Dichloromethane is often an excellent solvent for many organic compounds.[7] |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High to Moderate | While highly polar, DMSO and DMF are powerful and versatile solvents capable of dissolving a wide array of organic compounds.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | The ability of these solvents to hydrogen bond may not be as effectively utilized by the solute. However, the alkyl chains of the alcohols can interact favorably with the nonpolar parts of the molecule, leading to some degree of solubility.[5] |

| Aqueous | Water | Low to Insoluble | The predominantly nonpolar character of this compound suggests it will have very limited solubility in water, a highly polar, hydrogen-bonding solvent.[2] |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, an experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid.[9]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Experimental Workflow

The following diagram, generated using DOT language, illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline - Wikipedia [en.wikipedia.org]

- 3. Buy 7-Bromo-2-methylquinoline | 4965-34-8 [smolecule.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. PubChemLite - this compound (C11H10BrN) [pubchemlite.lcsb.uni.lu]

- 7. jinjingchemical.com [jinjingchemical.com]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

Foreword: A Proactive Approach to Safety with Halogenated Quinolines

An In-depth Technical Guide to the Safe Handling of Halogenated Quinolines

Halogenated quinolines represent a cornerstone class of heterocyclic compounds, pivotal in the landscape of drug discovery and material science. Their derivatives, such as chloroquine and hydroxychloroquine, have had a profound impact on treating diseases like malaria, while others, like 5-bromoquinoline, serve as versatile intermediates in synthesizing novel anti-cancer agents and other complex molecules.[1][2][3][4] However, the very reactivity and biological activity that make these compounds valuable also necessitate a deep and proactive understanding of their potential hazards. The inclusion of halogen atoms can significantly alter the physicochemical properties, biological activity, and, critically, the toxicity profile of the quinoline scaffold.[5]

This guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple checklist of precautions to provide a framework for thinking critically about safety. Our objective is to instill a culture of safety that is not merely compliant but is also scientifically grounded and intuitive. By understanding the why behind each handling precaution, from the choice of personal protective equipment to the specifics of waste disposal, you will be empowered to build self-validating safety systems into your daily workflows, safeguarding both your health and the integrity of your research.

The Hazard Landscape of Halogenated Quinolines

The quinoline ring system itself presents a range of hazards; halogenation can amplify or modify these properties. It is crucial to treat every new halogenated quinoline as a substance with significant potential toxicity until proven otherwise.

Toxicological Profile

Halogenated quinolines can exert a wide spectrum of toxic effects, impacting multiple organ systems. Exposure can occur via inhalation of vapors or aerosols, dermal absorption, or ingestion.[6][7]

-

Systemic Toxicity: Many quinoline derivatives are known to cause systemic toxicity. High exposure can lead to symptoms such as headaches, dizziness, nausea, vomiting, and fever.[6][8] Chronic exposure may result in liver damage, as observed in animal studies.[6][8]

-

Cardiotoxicity: Certain halogenated quinolines, notably chloroquine and hydroxychloroquine, are associated with cardiotoxicity, especially with long-term use or in cases of overdose.[1][9] These effects can include conduction abnormalities and cardiomyopathy.[9] Acute overdose toxicity is a serious concern and can lead to cardiovascular collapse.[9][10]

-

Neurotoxicity: Neurological effects are a significant concern. Some quinoline derivatives can cause confusion, disorientation, and even seizures.[9] Mefloquine, another quinoline derivative, has been linked to a risk of permanent neurological sequelae, including vertigo and loss of balance.[11]

-

Ocular Toxicity (Retinopathy): Long-term use of certain aminoquinolines is linked to retinopathy, which can be irreversible and may progress even after cessation of the drug.[9][10]

-

Carcinogenicity and Mutagenicity: Quinoline itself is suspected of causing cancer and genetic defects.[6][12][13] It is classified as a possible human carcinogen (Group C) by the EPA.[8] Therefore, all halogenated derivatives should be handled with extreme caution as potential carcinogens and mutagens.[6]

-

Dermal and Eye Irritation: Direct contact can cause severe skin and eye irritation, potentially leading to burns and eye damage.[6][14]

Physicochemical and Reactivity Hazards

-

Reactivity: Quinoline and its derivatives can react violently with strong oxidizing agents, strong acids, dinitrogen tetraoxide, and perchromates.[15] They are weak bases.

-

Combustibility: Quinoline is a combustible liquid.[15] While many halogenated quinolines are solids, they will burn, producing poisonous gases such as nitrogen oxides and halogenated compounds in a fire.[6][16]

-

Instability: Many quinoline compounds are sensitive to light and moisture, often darkening upon storage.[6][14] This degradation can potentially lead to the formation of unknown, more hazardous byproducts.

Hazard Summary of Representative Quinolines

| Compound | Key Hazards | NFPA 704 Rating (estimated for Quinoline) |

| Quinoline | Toxic if swallowed, Harmful in contact with skin, Causes skin and serious eye irritation, Suspected of causing genetic defects, May cause cancer, Toxic to aquatic life.[7][12][13] | Health: 2, Flammability: 1, Instability: 0[7][14] |

| Chloroquine | Acute overdose toxicity is high, with risks of cardiovascular shock and collapse.[9][10] Long-term use associated with retinopathy and cardiomyopathy.[9] | Not rated; handle as a potent pharmaceutical compound. |

| 5-Bromoquinoline | Potential skin, eye, and respiratory irritant. Handled as a typical heterocyclic aromatic compound with potential for toxicity.[17][18] | Not rated; handle with precautions similar to quinoline. |

| 4,7-Dichloroquinoline | A key intermediate for chloroquine, it should be handled with an understanding of its potential for high toxicity and irritation, similar to other chlorinated heterocycles.[5] | Not rated; handle with high caution due to reactivity and toxicity. |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective way to manage the risks associated with halogenated quinolines is to follow the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is always the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Elimination/Substitution: Can a non-halogenated or less toxic quinoline derivative be used for your experiment? This is the most effective control and should always be the first consideration during experimental design.

-

Engineering Controls: These are physical changes to the workspace to isolate you from the hazard.

-

Chemical Fume Hood: All work with halogenated quinolines—weighing, dissolving, and running reactions—must be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors.[17]

-

Ventilated Enclosures: For weighing potent powders, a ventilated balance enclosure provides superior containment.

-

Glove Boxes: For highly toxic or oxygen/moisture-sensitive compounds, a glove box provides the highest level of containment.

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Standard Operating Procedures (SOPs): Develop detailed, written SOPs for all tasks involving halogenated quinolines.

-

Designated Areas: Clearly mark areas where halogenated quinolines are stored and handled.[19]

-

Training: Ensure all personnel are thoroughly trained on the specific hazards and handling procedures before beginning work.[19]

-

-

Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. It does not eliminate the hazard, so if it fails, exposure will occur.

Core Experimental Protocols: A Self-Validating System

The following protocols are designed as self-validating systems. Each step is intended to contain the hazard, assuming a potential failure in the previous step, thereby minimizing the risk of exposure.

Personal Protective Equipment (PPE) Selection

There is no single glove or respirator suitable for all situations. Selection must be based on the specific compound and the task being performed.

| Activity | Required Personal Protective Equipment |

| Routine Handling (Weighing, preparing solutions) | - Double Nitrile Gloves: Provides a barrier against skin contact. The outer glove is removed immediately upon contamination.[19][20] - Impermeable Lab Coat: With long sleeves and tight-fitting cuffs.[17] - ANSI-approved Safety Goggles: Protects eyes from accidental splashes.[17][21] |

| Handling Powders or Volatile Compounds | - All PPE for routine handling. - Face Shield: Worn over safety goggles for added protection against splashes.[17][22] - Air-Purifying Respirator: An N95 respirator may be sufficient for powders, but for volatile compounds or in case of spills, a half-mask or full-face respirator with organic vapor cartridges is necessary.[17][20] |

| Spill Cleanup | - Chemical-resistant Suit/Apron: Over a lab coat.[17] - Heavy-duty Gloves: (e.g., Butyl rubber or Viton) over inner nitrile gloves.[23] - Full-face Respirator: With appropriate cartridges.[20] - Shoe Covers. [19] |

Protocol: Weighing a Solid Halogenated Quinoline

Objective: To accurately weigh a solid compound while preventing the generation of airborne dust and contamination of the workspace.

Causality: This protocol uses engineering controls (fume hood) and careful technique to contain the solid powder at the source, preventing inhalation or dermal exposure.

Methodology:

-

Preparation: Don all required PPE (double nitrile gloves, lab coat, safety goggles). Ensure the chemical fume hood is on and operating correctly.

-

Staging: Place a plastic-backed absorbent liner ("bench paper") on the work surface inside the fume hood.[24] Place the analytical balance, weigh paper, spatula, and a labeled waste bag inside the hood.

-

Tare: Place the weigh paper on the balance and tare it.

-

Dispensing: Carefully open the stock container. Use a clean spatula to transfer a small amount of the compound to the weigh paper. Do not tap the spatula against the container opening, as this can generate dust. Keep the stock container as close to the weigh paper as possible to minimize the travel distance of the powder.

-

Sealing: Once the desired weight is obtained, securely close the stock container.

-

Cleanup: Gently wipe the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol) and place the wipe in the labeled hazardous waste bag.

-

Transport: Carefully fold the weigh paper to enclose the powder and transport it directly to your reaction vessel, which should also be inside the fume hood.

-

Doffing: Before leaving the fume hood area, remove the outer pair of gloves and dispose of them in the designated waste bag.

Protocol: Preparing a Solution

Objective: To dissolve the weighed compound in a solvent without causing splashes or generating vapors.

Causality: This procedure emphasizes slow, controlled addition and proper ventilation to prevent aerosolization and inhalation of solvent vapors containing the toxic solute.

Methodology:

-

Preparation: This entire procedure must be performed in a chemical fume hood. Ensure all necessary glassware, solvent, and magnetic stir bar/plate are staged in the hood.

-

Solvent Addition: Add the desired volume of solvent to the receiving flask first.

-

Solute Addition: Carefully add the weighed solid halogenated quinoline to the solvent. Adding the solid to the liquid minimizes the risk of splashing that can occur when liquid is added to a solid.[17]

-

Dissolution: If necessary, gently stir the solution using a magnetic stir plate. Avoid vigorous stirring that could create aerosols. If heating is required, use a temperature-controlled heating mantle and ensure the flask is equipped with a condenser.

-

Storage: Once dissolved, cap the flask immediately. If storing, the container must be clearly labeled with the full chemical name, concentration, date, and hazard warnings.

Storage, Spills, and Waste Management

Storage and Incompatibility

Proper storage is critical to maintaining chemical integrity and preventing dangerous reactions.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[14]

-

Segregation: Store halogenated quinolines separately from incompatible materials.[15]

-

Containers: Keep containers tightly closed to prevent absorption of moisture and exposure to air.[13][14]

Caption: Chemical incompatibility chart for halogenated quinolines.

Emergency Response: Spills and Exposure

Being prepared for an emergency is a non-negotiable aspect of laboratory safety.

Caption: Workflow for responding to a chemical spill.

First Aid Procedures:

-

Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek immediate medical attention.[14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][14] Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]

Decontamination and Waste Disposal

All materials that come into contact with halogenated quinolines must be considered hazardous waste.

-

Decontamination: All glassware and surfaces should be decontaminated. Rinse surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol), ensuring the rinsate is collected as hazardous waste. Follow with a thorough wash with soap and water.[17]

-

Waste Segregation: Halogenated waste must be collected separately from non-halogenated waste.[25]

-

Waste Containers: Use clearly labeled, leak-proof containers for all solid and liquid waste.[17][25] Solid waste includes contaminated gloves, weigh paper, and bench liners. Liquid waste includes reaction residues and decontamination rinsates.

-

Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not pour any amount of halogenated quinoline waste down the drain.[26][27]

References

- 1. Chloroquine and Hydroxychloroquine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. nj.gov [nj.gov]

- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Toxicity of chloroquine and hydroxychloroquine following therapeutic use or overdose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute chloroquine and hydroxychloroquine toxicity: A review for emergency clinicians - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Idiosyncratic quinoline central nervous system toxicity: Historical insights into the chronic neurological sequelae of mefloquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemos.de [chemos.de]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 16. fishersci.com [fishersci.com]

- 17. benchchem.com [benchchem.com]

- 18. CAS 4964-71-0: 5-Bromo-quinoline | CymitQuimica [cymitquimica.com]

- 19. benchchem.com [benchchem.com]

- 20. Pharmacy Purchasing & Products Magazine [pppmag.com]

- 21. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 22. hsa.ie [hsa.ie]

- 23. pentachemicals.eu [pentachemicals.eu]

- 24. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 25. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 26. artsci.usu.edu [artsci.usu.edu]

- 27. pozescaf.com [pozescaf.com]

A Technical Guide to Quinoline Derivatives in Materials Science

Foreword: The Enduring Versatility of the Quinoline Scaffold

The quinoline ring system, a deceptively simple fusion of benzene and pyridine, represents a cornerstone in the design of functional organic materials. Its inherent aromaticity, coupled with the lone pair of electrons on the nitrogen atom, imparts a unique combination of electronic and photophysical properties. This guide delves into the multifaceted world of quinoline derivatives, moving beyond their well-established roles in medicinal chemistry to explore their burgeoning impact on materials science. We will dissect the fundamental principles that govern their performance and provide practical insights into their application in cutting-edge technologies, from next-generation displays to advanced sensing and energy solutions. This document is intended for researchers and professionals seeking to harness the vast potential of this remarkable heterocyclic scaffold.

Section 1: The Electronic Heart of Quinoline - A Platform for Tunable Optoelectronics

The utility of quinoline derivatives in materials science is fundamentally rooted in their tunable electronic properties. The quinoline core is inherently electron-deficient, a characteristic that makes it an excellent candidate for electron-transporting materials (ETMs) in various organic electronic devices.[1] This property arises from the electronegativity of the nitrogen atom, which draws electron density from the fused aromatic system.